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molecular formula C10H10Cl2N4O B049750 2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine CAS No. 20419-68-5

2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine

Cat. No. B049750
M. Wt: 273.12 g/mol
InChI Key: ASNBMEFTEPQHDX-UHFFFAOYSA-N
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Patent
US09346806B2

Procedure details

To 2,6-dichloropurine (25.0 g) (available from, for example, Aldrich, UK) was added ethyl acetate (260 ml), followed by p-toluenesulfonic acid (0.253 g). The mixture was heated to 50° C. and then 3,4-dihydro-2H-pyran (16.8 g) was added. The reaction mixture was then heated at 50° C. for 4 hours. The reaction mixture was evaporated in vacuo to give the title compound as a yellow solid (36.9 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
0.253 g
Type
catalyst
Reaction Step Three
Quantity
260 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[O:12]1[CH:17]=[CH:16][CH2:15][CH2:14][CH2:13]1>C1(C)C=CC(S(O)(=O)=O)=CC=1.C(OCC)(=O)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:13]2[CH2:14][CH2:15][CH2:16][CH2:17][O:12]2)=[C:4]([Cl:11])[N:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Step Two
Name
Quantity
16.8 g
Type
reactant
Smiles
O1CCCC=C1
Step Three
Name
Quantity
0.253 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
260 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated at 50° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)C1OCCCC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 36.9 g
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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